molecular formula C17H17N3O2 B2797068 N2-methyl-N1-phenylindoline-1,2-dicarboxamide CAS No. 1103517-74-3

N2-methyl-N1-phenylindoline-1,2-dicarboxamide

Cat. No.: B2797068
CAS No.: 1103517-74-3
M. Wt: 295.342
InChI Key: ASQHZNZJZLXCKI-UHFFFAOYSA-N
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Description

N2-methyl-N1-phenylindoline-1,2-dicarboxamide is a chemical compound with the molecular formula C16H15N3O2. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N1-phenylindoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indoline-2,3-dione with N-methyl-N-phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or chloroform at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N1-phenylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-methyl-N1-phenylindoline-1,2-dicarboxylic acid, while reduction can produce N2-methyl-N1-phenylindoline-1,2-diamine .

Scientific Research Applications

N2-methyl-N1-phenylindoline-1,2-dicarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-methyl-N1-phenylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N2-ethyl-N1-phenylindoline-1,2-dicarboxamide: Similar structure but with an ethyl group instead of a methyl group.

    N1-phenylindoline-1,2-dicarboxamide: Lacks the N2-methyl group.

    Indole derivatives: A broad class of compounds with similar indoline core structures.

Uniqueness

N2-methyl-N1-phenylindoline-1,2-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the N2 position and phenyl group at the N1 position contribute to its unique reactivity and biological activity compared to other indoline derivatives.

Properties

IUPAC Name

2-N-methyl-1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-18-16(21)15-11-12-7-5-6-10-14(12)20(15)17(22)19-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHZNZJZLXCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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